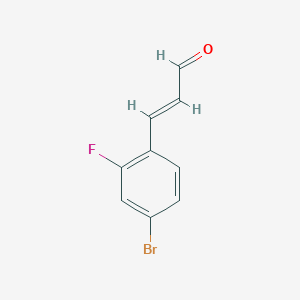

3-(4-Bromo-2-fluorophenyl)acrylaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Bromo-2-fluorophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6BrFO It is characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, which is further connected to an acrylaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)acrylaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with readily available 4-bromo-2-fluorobenzaldehyde.

Wittig Reaction: The aldehyde group of 4-bromo-2-fluorobenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the acrylaldehyde moiety.

Reaction Conditions: The Wittig reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and environmental considerations. Advanced techniques such as continuous flow synthesis and mechanochemical methods may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group participates in classical condensation reactions, forming β-hydroxy aldehydes or α,β-unsaturated ketones. These reactions are foundational in organic synthesis for constructing complex molecules.

Example :

In SAR studies on antifungal agents, compounds derived from this aldehyde underwent condensation reactions with acylhydrazones, yielding bioactive derivatives .

Diels-Alder Reaction

The conjugated enal system acts as a dienophile in Diels-Alder reactions, forming six-membered cyclic adducts.

Example :

In the synthesis of cyclopentane derivatives, 3-(4-bromo-2-fluorophenyl)acrylaldehyde reacted with dienophiles under amine catalysis, forming fused bicyclic structures with high stereoselectivity .

α-Arylation

Amine-catalyzed α-arylation introduces aryl groups at the α-carbon via enamine intermediates.

Example :

Using bromoarenes and amine catalysts, this aldehyde underwent direct α-arylation to form β-arylacrylaldehydes, which are precursors for annulated carbazoles .

Oxidation and Reduction

The aldehyde group undergoes standard redox transformations:

-

Oxidation : Converts to carboxylic acids (e.g., using KMnO₄ or CrO₃).

-

Reduction : Reduces to primary alcohols (e.g., via NaBH₄ or LiAlH₄).

Substitution Reactions

Halogen substituents (Br, F) enable nucleophilic aromatic substitution or metal-catalyzed coupling.

Example :

Fluorine substitution on the phenyl ring can be replaced via nucleophilic aromatic substitution under basic conditions, though this is less common due to strong C–F bonds.

3. Reaction Mechanisms

Key mechanistic insights include:

-

Condensation : Nucleophilic attack on the aldehyde carbonyl, followed by dehydration.

-

Diels-Alder : Concerted [4+2] cycloaddition with dienes.

-

α-Arylation : Enamine-mediated deprotonation and coupling with aryl halides .

4. Reaction Conditions and Outcomes

5. Applications in Organic Synthesis

-

Pharmaceuticals : Intermediates in antifungal drug discovery (e.g., acylhydrazones with MIC <0.1 μg/mL) .

-

Material Science : Precursors for carbazoles with biological and electronic applications .

-

Catalytic Synthesis : Used in cycloaddition reactions to form fused bicyclic systems .

6. Limitations and Challenges

-

Selectivity : Substitution patterns on the phenyl ring significantly influence reactivity (e.g., 4-fluorophenyl vs. 3-fluorophenyl substitutions) .

-

Stability : Halogenated aldehydes may require inert atmospheres to prevent decomposition.

7. Research Implications

This compound’s reactivity highlights the importance of halogen substituents in directing selectivity and enabling multifunctional transformations. Future studies could explore its role in metal-catalyzed cross-coupling reactions or asymmetric catalysis.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)acrylaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The bromo and fluoro substituents may enhance its reactivity and specificity towards certain targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

- 3-(3-Bromo-4-fluorophenyl)acrylaldehyde

- 2-(4-Bromo-2-fluorophenyl)acetic acid

- N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide

Uniqueness

3-(4-Bromo-2-fluorophenyl)acrylaldehyde is unique due to the specific positioning of the bromo and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Biological Activity

3-(4-Bromo-2-fluorophenyl)acrylaldehyde is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features a bromo and fluorine substituent on a phenyl ring attached to an acrylaldehyde moiety. This unique configuration may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Inhibition of COX enzymes can reduce the production of pro-inflammatory mediators .

- Modulation of Signaling Pathways : Compounds related to acrylaldehydes have been shown to affect signaling pathways such as the NF-κB pathway, which is involved in immune response and cell survival. This modulation can lead to apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, fluoroaryl derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

This table illustrates the antimicrobial potency of related compounds, suggesting that structural modifications can enhance efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of acrylaldehyde derivatives have been explored extensively. In vitro studies have shown that certain derivatives can inhibit COX-1 and COX-2 enzymes effectively, with IC50 values indicating their potential as anti-inflammatory agents. For example:

| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |

|---|---|---|

| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

These findings demonstrate the potential for developing new anti-inflammatory drugs based on the structure of this compound .

Study on Anticancer Effects

A study investigating the anticancer effects of chalcone derivatives, which share structural similarities with acrylaldehydes, found that these compounds could induce apoptosis in cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins . Such results underscore the potential application of compounds like this compound in cancer therapy.

Research on Antibacterial Efficacy

Another research effort focused on fluoroaryl-bichalcophene derivatives showed promising antibacterial activity against resistant strains of bacteria, suggesting that structural elements present in compounds like this compound could be optimized for enhanced antibacterial properties .

Properties

Molecular Formula |

C9H6BrFO |

|---|---|

Molecular Weight |

229.05 g/mol |

IUPAC Name |

(E)-3-(4-bromo-2-fluorophenyl)prop-2-enal |

InChI |

InChI=1S/C9H6BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-6H/b2-1+ |

InChI Key |

PICKKTXRNLIECT-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Br)F)/C=C/C=O |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C=CC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.